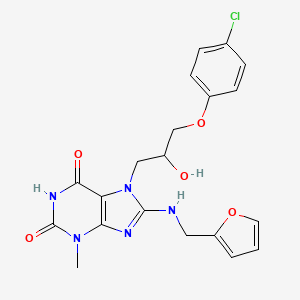![molecular formula C15H13N3OS B2679478 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863593-87-7](/img/structure/B2679478.png)
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is a type of N-heterocyclic compound . These compounds are part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . They have been shown to have potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Synthesis Analysis
The synthesis of these thiazolo[5,4-b]pyridines involves a seven-step process from commercially available substances . The process yields moderate to good results . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .
Chemical Reactions Analysis
These N-heterocyclic compounds have shown potent PI3K inhibitory activity . The IC50 of a representative compound could reach 3.6 nm . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .
Physical and Chemical Properties Analysis
One of the compounds in this series, N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide (19d), is a colorless solid with a melting point of 230–232 C . Its 1H NMR (400 MHz, DMSO-d6) δ is 9.56 (s, 1H), 8.63 (d, J = 2.2 Hz, 1H), 8.24–8.20J .
Applications De Recherche Scientifique
Antiproliferative and Cytotoxicity Studies
Research has demonstrated the synthesis of pyridine linked thiazole hybrids, revealing promising anticancer activity against various cancer cell lines such as liver carcinoma (HepG2) and breast cancer (MCF-7). These compounds have shown IC50 values in a competitive range compared to established chemotherapeutic agents, indicating their potential as anticancer agents. The study highlighted the importance of structural modifications for enhancing anticancer efficacy and provided insights into the binding interactions with biological targets, such as Rho-associated protein kinase (ROCK-1) (Alaa M. Alqahtani & A. Bayazeed, 2020).
Alternative Product Formation in Synthesis
Another study explored the one-pot reaction involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, leading to the formation of alternative products such as N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide. This research provides valuable knowledge on synthetic pathways and the potential for creating diverse thiazole-containing compounds with varied biological activities (A. Krauze et al., 2007).
Investigation of Metabolic Stability
The quest for compounds with improved metabolic stability led to the examination of various heterocyclic analogues as alternatives to benzothiazole rings. This study revealed that certain analogues maintained in vitro potency and in vivo efficacy while showing minimal metabolic deacetylation, suggesting a pathway to enhance the therapeutic profile of thiazole-containing compounds (Markian M Stec et al., 2011).
Synthesis and Antimicrobial Activity
Research into the synthesis of new heterocycles incorporating the antipyrine moiety led to the discovery of compounds with significant antimicrobial properties. This work underscores the potential of thiazole derivatives in developing new antimicrobial agents, highlighting the diversity of biological activities that these compounds can exhibit (S. Bondock et al., 2008).
Mécanisme D'action
Target of Action
The primary target of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound binds to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . The downstream effects of this inhibition can lead to decreased tumor growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PI3Kα, PI3Kγ, and PI3Kδ with a nanomolar IC50 value . This inhibition can lead to decreased activation of the PI3K/AKT/mTOR pathway, potentially resulting in decreased tumor growth and proliferation.
Propriétés
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-5-6-11(8-13(9)17-10(2)19)14-18-12-4-3-7-16-15(12)20-14/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDREKEROPVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate](/img/structure/B2679396.png)

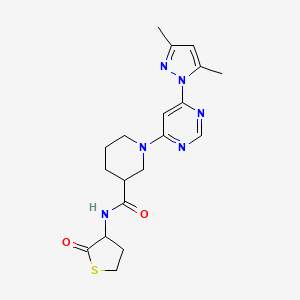
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide](/img/structure/B2679401.png)
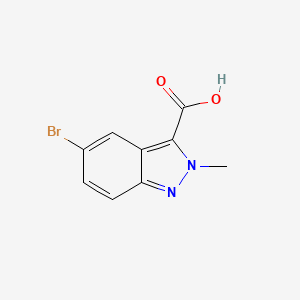
![4-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2679404.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2679406.png)
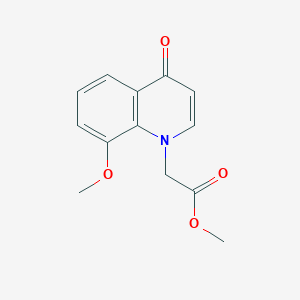
![3-(2-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679408.png)
![{1-[3-(2-Methoxyphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2679409.png)
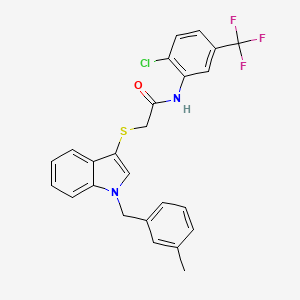
![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679413.png)

